6-Methylspiro[2.5]octane-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[2One common method includes the cyclization of a suitable precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 6-Methylspiro[2.5]octane-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Methylspiro[2.5]octane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-6-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylspiro[2.5]octane-1-carboxylic acid: Differently positioned carboxylic acid group.
Uniqueness
6-Methylspiro[2.5]octane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-methylspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-9(8(11)12)2-4-10(5-3-9)6-7-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
UWTSQKHIUOGNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)C(=O)O |
Origin of Product |
United States |
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